N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide
Description
N-[3-(1-Benzofuran-2-yl)propyl]pent-4-enamide is a synthetic organic compound featuring a benzofuran moiety linked via a three-carbon propyl chain to a pent-4-enamide group. Benzofuran derivatives are known for their aromatic and electron-rich properties, which often contribute to biological activity, such as receptor binding or enzyme inhibition . While detailed pharmacological data for this specific compound are unavailable in the provided evidence, structural analogs suggest possible applications in antimicrobial or protease-targeted therapies.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-3-10-16(18)17-11-6-8-14-12-13-7-4-5-9-15(13)19-14/h2,4-5,7,9,12H,1,3,6,8,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKCMVJTIFRMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCCCC1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide typically involves the coupling of a benzofuran derivative with a suitable amide precursor. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can target the amide group or the double bond in the pent-4-enamide chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that benzofuran derivatives possess significant anticancer properties. N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide may inhibit specific molecular targets involved in cancer cell proliferation and survival. The mechanism of action likely involves the modulation of signaling pathways that are crucial for tumor growth and metastasis.
Anti-inflammatory Properties:
The compound has shown potential as an anti-inflammatory agent. Studies involving novel benzofuran derivatives have demonstrated their efficacy in reducing inflammation in vivo, suggesting that this compound could be explored for treating inflammatory disorders .
Neuroprotective Effects:
Benzofuran derivatives are also being investigated for neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Synthetic Applications
Building Block for Complex Molecules:
this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to act as a building block for the synthesis of more complex molecules, which can be utilized in drug development and materials science.
Palladium-Catalyzed Reactions:
The synthesis of this compound often employs palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling. This method is favored due to its mild reaction conditions and high functional group tolerance, making it suitable for producing various derivatives efficiently.
Industrial Applications
Chemical Manufacturing:
In industrial settings, this compound may be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its properties can facilitate the development of new materials with specific functionalities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes in pathogens or cancer cells, contributing to its bioactivity .
Comparison with Similar Compounds
Key Differences :
- Aromatic System : Benzofuran (electron-rich, planar) vs. benzotriazole (polar, hydrogen-bond acceptor). The latter may enhance solubility and microbial target engagement .
- Functional Groups : The azetidinecarboxamide and chloro substituents in the analog likely contribute to its antimicrobial potency, whereas the simpler enamide in the target compound may limit activity without further derivatization.
Comparison with Pent-4-enamide-containing Peptidomimetics
Compound of Interest: this compound Analog: (S)-N-((S)-1-(benzylamino)...pent-4-enamide (Derivative 39, )
| Property | Target Compound | Peptidomimetic 39 |
|---|---|---|
| Core Structure | Benzofuran | Indole, Benzylamino |
| Pent-4-enamide Role | Terminal group | Backbone linker |
| Molecular Complexity | Low | High (peptide-like structure) |
| Biological Activity | Not reported | SARS-CoV-2 protease inhibition |
Key Differences :
- Structural Context : The peptidomimetic uses pent-4-enamide as a flexible backbone for protease binding, while the target compound’s enamide may serve as a terminal pharmacophore.
- Bioactivity Inference : The benzofuran group in the target compound could promote hydrophobic interactions, contrasting with the indole and benzyl groups in 39, which enhance aromatic stacking .
Analysis of Benzofuran-based Sulfonamide Analogues
Compound of Interest : this compound
Analog : N-[3-(1-Benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide ()
| Property | Target Compound | Sulfonamide Analog |
|---|---|---|
| Core Structure | Benzofuran | Benzofuran |
| Functional Groups | Enamide | Sulfonamide, Bromothiophene |
| Molecular Weight (g/mol) | ~255 (estimated) | 400.31 |
| Potential Applications | Unknown | Research/forensic standards |
Key Differences :
- Functional Groups : Sulfonamides are strongly acidic and often used in antibacterial agents, whereas enamides are neutral and may target enzymes like proteases.
Table 1. Comparative Overview of Structural and Functional Features
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a benzofuran moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound consists of a benzofuran unit linked to a pent-4-enamide chain. The presence of the benzofuran ring is significant as it is associated with various biological activities.
The mechanism of action for this compound involves interactions with specific molecular targets. The benzofuran moiety can modulate the activity of various enzymes and receptors, leading to alterations in cellular processes. For instance, it may inhibit enzymatic activity or interfere with signaling pathways involved in disease progression, particularly in cancer and infectious diseases.
Antimicrobial Activity
Benzofuran derivatives have been reported to exhibit significant antimicrobial properties. In vitro studies have indicated that this compound may possess activity against various pathogens, including bacteria and fungi. A review highlighted that certain benzofuran derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against Mycobacterium tuberculosis .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Benzofuran derivative X | 8 | M. tuberculosis |
| Benzofuran derivative Y | 2 | Candida albicans |
Anticancer Activity
The anticancer potential of benzofuran derivatives has also been extensively studied. Compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. For example, certain derivatives exhibited inhibition rates greater than 70% at concentrations around 10 μM across different cancer types, including leukemia and lung cancer .
| Cancer Type | Inhibition Rate (%) | Concentration (μM) |
|---|---|---|
| Leukemia K-562 | 56.84 | 10 |
| Non-small cell lung cancer NCI-H460 | 80.92 | 10 |
| Colon cancer HCT-116 | 72.14 | 10 |
Structure-Activity Relationship (SAR)
Understanding the SAR of benzofuran derivatives is crucial for optimizing their biological activity. Substituents on the benzofuran ring significantly influence their potency and selectivity against various biological targets. For instance, modifications at the C-2 position have been shown to enhance cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells .
Key Findings from SAR Studies:
- Hydroxyl Groups : Hydroxyl groups at specific positions on the benzofuran ring are often critical for maintaining antimicrobial activity.
- Alkyl Substituents : The length and branching of alkyl chains can affect solubility and bioavailability, impacting overall efficacy.
- Functional Groups : Introduction of electron-withdrawing or electron-donating groups can modulate the reactivity and binding affinities to target proteins.
Case Studies
Several studies have documented the biological activities of compounds related to this compound:
- Antimycobacterial Activity : A study synthesized a series of benzofuran derivatives and evaluated their activity against M. tuberculosis, finding that certain compounds exhibited potent antimycobacterial effects with low cytotoxicity towards mammalian cells .
- Antitumor Effects : Research indicated that specific benzofuran derivatives could inhibit cell proliferation in various cancer models, suggesting potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
